1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate
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Overview
Description
Cis-tert-butyl 3-azido-4-(benzyloxycarbonyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C17H23N5O4 and a molecular weight of 361.4 g/mol . This compound is characterized by the presence of an azido group, a benzyloxycarbonyl group, and a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of Cis-tert-butyl 3-azido-4-(benzyloxycarbonyl)pyrrolidine-1-carboxylate involves several steps. . The reaction conditions typically involve the use of organic solvents and reagents such as azides and carbamates. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Cis-tert-butyl 3-azido-4-(benzyloxycarbonyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often with the use of reducing agents or catalysts.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Cis-tert-butyl 3-azido-4-(benzyloxycarbonyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation reactions, where it helps in attaching biomolecules to various substrates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cis-tert-butyl 3-azido-4-(benzyloxycarbonyl)pyrrolidine-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azido group, in particular, can undergo click chemistry reactions, which are widely used in bioconjugation and material science. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Cis-tert-butyl 3-azido-4-(benzyloxycarbonyl)pyrrolidine-1-carboxylate can be compared with other similar compounds such as:
tert-butyl 3-azido-4-(benzyloxycarbonyl)pyrrolidine-1-carboxylate: Similar in structure but may differ in stereochemistry.
tert-butyl 3-(azidomethyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring.
tert-butyl 3-(((benzyloxy)carbonyl)amino)pyrrolidine-1-carboxylate: Contains an amino group instead of an azido group.
These compounds share similar functional groups but differ in their ring structures or substituents, which can affect their reactivity and applications.
Properties
Molecular Formula |
C17H23N5O4 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
tert-butyl 3-azido-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23N5O4/c1-17(2,3)26-16(24)22-9-13(14(10-22)20-21-18)19-15(23)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23) |
InChI Key |
KPZNXGABUNXYLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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